molecular formula C16H17BrN2O2 B6702906 N-[1-(2-bromophenyl)propan-2-yl]-3-cyclopropyl-1,2-oxazole-4-carboxamide

N-[1-(2-bromophenyl)propan-2-yl]-3-cyclopropyl-1,2-oxazole-4-carboxamide

Cat. No.: B6702906
M. Wt: 349.22 g/mol
InChI Key: ZACKOSPESDSAHF-UHFFFAOYSA-N
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Description

N-[1-(2-bromophenyl)propan-2-yl]-3-cyclopropyl-1,2-oxazole-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a bromophenyl group, a cyclopropyl ring, and an oxazole moiety

Properties

IUPAC Name

N-[1-(2-bromophenyl)propan-2-yl]-3-cyclopropyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-10(8-12-4-2-3-5-14(12)17)18-16(20)13-9-21-19-15(13)11-6-7-11/h2-5,9-11H,6-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACKOSPESDSAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Br)NC(=O)C2=CON=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)propan-2-yl]-3-cyclopropyl-1,2-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylpropan-2-ol, can be synthesized via the bromination of phenylpropan-2-ol using bromine in the presence of a catalyst such as iron(III) bromide.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent in the presence of a transition metal catalyst.

    Oxazole Ring Formation: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Final Coupling: The final step involves coupling the bromophenyl intermediate with the oxazole derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group makes the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.

Major Products

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Pharmacology: It may be used in the study of its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: The compound could be explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)propan-2-yl]-3-cyclopropyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the oxazole ring can participate in hydrogen bonding or π-π interactions. The cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorophenyl)propan-2-yl]-3-cyclopropyl-1,2-oxazole-4-carboxamide
  • N-[1-(2-fluorophenyl)propan-2-yl]-3-cyclopropyl-1,2-oxazole-4-carboxamide
  • N-[1-(2-iodophenyl)propan-2-yl]-3-cyclopropyl-1,2-oxazole-4-carboxamide

Uniqueness

N-[1-(2-bromophenyl)propan-2-yl]-3-cyclopropyl-1,2-oxazole-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s overall electronic distribution and steric interactions, distinguishing it from its chloro, fluoro, and iodo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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